molecular formula C8H12O3 B12555735 (4S,5R)-4,5-bis(hydroxymethyl)cyclohex-2-en-1-one CAS No. 192460-99-4

(4S,5R)-4,5-bis(hydroxymethyl)cyclohex-2-en-1-one

Cat. No.: B12555735
CAS No.: 192460-99-4
M. Wt: 156.18 g/mol
InChI Key: ZWOBSQOCXIFITK-RQJHMYQMSA-N
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Description

(4S,5R)-4,5-bis(hydroxymethyl)cyclohex-2-en-1-one is a chemical compound characterized by its unique structure, which includes two hydroxymethyl groups attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4,5-bis(hydroxymethyl)cyclohex-2-en-1-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexene derivative.

    Hydroxymethylation: The introduction of hydroxymethyl groups is achieved through a hydroxymethylation reaction. This can be done using formaldehyde and a base such as sodium hydroxide.

    Oxidation: The resulting intermediate is then oxidized to form the desired compound. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4,5-bis(hydroxymethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexanol derivatives.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of cyclohexene-1,4-dione derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated cyclohexene derivatives.

Scientific Research Applications

(4S,5R)-4,5-bis(hydroxymethyl)cyclohex-2-en-1-one has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of (4S,5R)-4,5-bis(hydroxymethyl)cyclohex-2-en-1-one involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene-1,4-dione: Similar structure but lacks hydroxymethyl groups.

    Cyclohexanol: Reduced form with hydroxyl groups instead of hydroxymethyl groups.

    Cyclohexene: Basic structure without any functional groups.

Uniqueness

(4S,5R)-4,5-bis(hydroxymethyl)cyclohex-2-en-1-one is unique due to the presence of two hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

192460-99-4

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(4S,5R)-4,5-bis(hydroxymethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C8H12O3/c9-4-6-1-2-8(11)3-7(6)5-10/h1-2,6-7,9-10H,3-5H2/t6-,7+/m1/s1

InChI Key

ZWOBSQOCXIFITK-RQJHMYQMSA-N

Isomeric SMILES

C1[C@H]([C@H](C=CC1=O)CO)CO

Canonical SMILES

C1C(C(C=CC1=O)CO)CO

Origin of Product

United States

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